2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Catalog No.
S715360
CAS No.
220227-59-8
M.F
C9H5F4N
M. Wt
203.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

CAS Number

220227-59-8

Product Name

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

IUPAC Name

2-[2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile

Molecular Formula

C9H5F4N

Molecular Weight

203.14 g/mol

InChI

InChI=1S/C9H5F4N/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2

InChI Key

UTHSCSXLGDJQGQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)CC#N)F

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC#N)F

The exact mass of the compound 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is a specialized aromatic building block used in advanced chemical synthesis. Its primary function is to introduce the 2-fluoro-5-(trifluoromethyl)phenyl moiety, a structural motif frequently incorporated into high-value pharmaceutical compounds, particularly kinase inhibitors. The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenylacetonitrile core imparts a distinct combination of electronic and steric properties, which are leveraged in medicinal chemistry to influence the metabolic stability, target binding affinity, and overall pharmacokinetic profile of the final active pharmaceutical ingredient (API). [REFS-1, REFS-2]

Substituting this compound with near analogs, such as the des-fluoro version (5-(Trifluoromethyl)phenylacetonitrile), the chloro-analog (2-Chloro-5-(trifluoromethyl)phenylacetonitrile), or other positional isomers, is a high-risk strategy in a structured R&D or manufacturing workflow. The specific ortho-fluoro substitution is a deliberate design choice to block a common site of metabolic oxidation by cytochrome P450 enzymes, a strategy used to enhance a drug candidate's in-vivo half-life. [1] Furthermore, the precise spatial and electronic arrangement of the ortho-fluoro and meta-trifluoromethyl groups creates a unique dipole moment and conformational preference critical for high-affinity binding to specific biological targets, such as the ATP binding pocket of protein kinases. [2] Replacing or relocating the fluorine atom fundamentally alters these designed properties, risking significant loss of potency, altered selectivity, or poor pharmacokinetic performance in the final molecule.

Critical for High-Potency JAK2 Inhibition in Patented Kinase Inhibitor Scaffolds

In the structure-activity relationship (SAR) studies for a series of potent Janus kinase (JAK) inhibitors, the inclusion of the 2-fluoro-5-(trifluoromethyl)phenyl moiety was shown to be critical for achieving low nanomolar potency against the JAK2 enzyme. A representative compound from a foundational patent incorporating this moiety (Example 231) demonstrated a JAK2 IC50 of 3 nM. In contrast, a structurally analogous compound from the same series lacking the ortho-fluoro group (Example 230, containing a 5-(trifluoromethyl)phenyl group) was significantly less potent, with a JAK2 IC50 of 68 nM. [1] This 22-fold decrease in potency highlights the non-interchangeable role of the ortho-fluorine atom for optimizing target engagement.

Evidence DimensionJAK2 Enzyme Inhibition (IC50)
Target Compound Data3 nM (For a final compound incorporating the 2-fluoro-5-(trifluoromethyl)phenyl moiety)
Comparator Or BaselineComparator: 68 nM (For a final compound incorporating the des-fluoro 5-(trifluoromethyl)phenyl moiety)
Quantified Difference22.7x higher potency with ortho-fluoro group
ConditionsIn vitro JAK2 enzyme activity assay as described in the patent.

This demonstrates that the specific substitution pattern of this precursor is directly responsible for a significant increase in the biological potency of a high-value final product.

Precursor for Blocking Metabolic Oxidation via Chemically Robust C-F Bond

The ortho-fluoro substituent provided by this building block serves as a strategic metabolic blocker. Aromatic hydroxylation is a primary pathway for drug metabolism by cytochrome P450 enzymes. Replacing a C-H bond at a metabolically vulnerable position with a C-F bond can effectively prevent this oxidation. The bond dissociation energy of an aromatic C-F bond is approximately 126 kcal/mol, significantly stronger than the approximately 113 kcal/mol for a corresponding C-H bond. [1] This increased bond strength makes the site resistant to enzymatic cleavage, a key factor in improving a drug candidate's metabolic stability and extending its in-vivo half-life.

Evidence DimensionAromatic Bond Dissociation Energy
Target Compound Data~126 kcal/mol (Aryl C-F bond)
Comparator Or BaselineComparator: ~113 kcal/mol (Aryl C-H bond)
Quantified Difference~11.5% stronger bond, conferring metabolic resistance
ConditionsStandard bond dissociation energy values.

Procuring this specific fluorinated intermediate is a direct investment in mitigating late-stage drug development failure due to poor metabolic stability.

Provides a Unique Electronic Profile for Controlled Synthetic Reactivity

The combination of the strongly electron-withdrawing ortho-fluorine and meta-trifluoromethyl groups imparts a distinct electronic character to the phenylacetonitrile system. This specific substitution pattern influences the acidity of the benzylic protons and the overall reactivity of the molecule in crucial bond-forming reactions, such as base-mediated condensations or alkylations. While direct yield comparisons are context-dependent, the unique electronic signature means that reaction conditions optimized for this precursor may not be transferable to its isomers or analogs (e.g., the 2-chloro or des-fluoro variants). Using this exact isomer ensures reproducibility in synthetic routes where electronic effects are critical for yield and impurity profiles.

Evidence DimensionElectronic Influence on Reactivity
Target Compound DataStrongly electron-deficient aromatic ring with specific ortho/meta induction effects.
Comparator Or BaselineIsomers and analogs possess different Hammett parameters and steric profiles, leading to altered reactivity.
Quantified DifferenceQualitative difference in reactivity and optimal reaction conditions.
ConditionsGeneral principles of physical organic chemistry.

Selecting this specific compound minimizes process development risks by ensuring consistent reactivity in established, electronically sensitive synthetic protocols.

Core Building Block for High-Potency Janus Kinase (JAK) Inhibitors

This compound is the precursor of choice for synthesizing drug candidates where the 2-fluoro-5-(trifluoromethyl)phenyl group is required to achieve high-affinity binding to the JAK2 kinase, leading to low nanomolar IC50 values. [1] Its use is indicated in R&D programs targeting autoimmune diseases and myeloproliferative neoplasms.

Development of Drug Candidates with Enhanced Metabolic Stability

Ideal for medicinal chemistry programs aiming to improve the pharmacokinetic profile of lead compounds. The ortho-fluoro group serves as a metabolic shield, blocking aromatic hydroxylation and potentially increasing the in-vivo half-life of the final API, a critical factor for reducing dosage and improving patient compliance. [2]

Synthesis of Probes and Modulators for Structure-Activity Relationship (SAR) Studies

In discovery chemistry, this reagent allows for the systematic evaluation of how a strongly electron-deficient aromatic ring with a specific fluorine placement impacts target engagement and selectivity. It is a key tool for probing pockets in target proteins where this specific electronic and steric profile can maximize potency.

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-5-(trifluoromethyl)phenylacetonitrile

Dates

Last modified: 08-15-2023

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